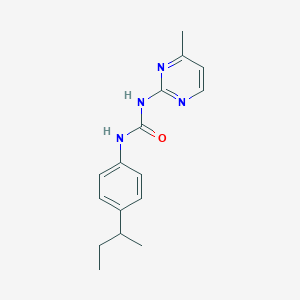
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide, also known as HPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPTC is a triazole-based compound that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and bioorganic chemistry. N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to exhibit antifungal activity against various fungal strains, including Aspergillus fumigatus and Candida albicans.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is not yet fully understood. However, studies have suggested that N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide may exert its antitumor and antifungal effects by inhibiting various enzymes, including topoisomerase I and II, and DNA polymerase. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide can induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to induce oxidative stress and apoptosis in cancer cells. Furthermore, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to inhibit the growth of fungal strains by disrupting the fungal cell wall and membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is its potent antitumor and antifungal activity. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is relatively easy to synthesize and can be modified to improve its potency and selectivity. However, one of the limitations of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is its potential toxicity, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the study of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide. One of the directions is to investigate the structure-activity relationship of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide and its potential applications in other fields, such as agriculture and environmental science. Finally, the development of novel drug delivery systems for N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide may enhance its therapeutic efficacy and reduce its toxicity.
Métodos De Síntesis
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been synthesized using various methods, including the reaction of 3-pyridinecarboxaldehyde with 3-aminopropyltriethoxysilane, followed by the reaction with 5-isocyanato-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3-aminopropyltriethoxysilane, followed by the reaction with 5-azido-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole, and finally, the reduction of the azide group to an amine group using sodium borohydride.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-N-(pyridin-3-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-6-2-5-17(9-10-3-1-4-13-7-10)12(19)11-8-14-16-15-11/h1,3-4,7-8,18H,2,5-6,9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERMVBUBGVFZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCCO)C(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5312680.png)
![N-[(1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B5312686.png)
![2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5312693.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide](/img/structure/B5312697.png)
![N-cyclopropyl-1'-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312699.png)


![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)
![3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)
![3-(allylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312743.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)
![5-isopropyl-2-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312754.png)